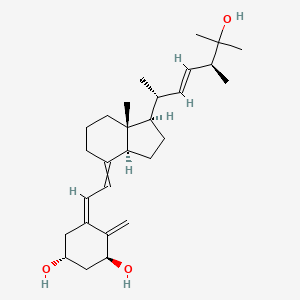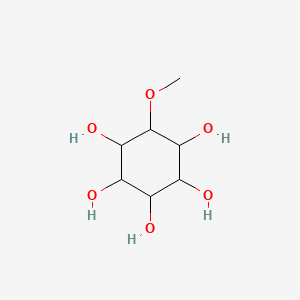
Rac-VX-984
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rac-VX-984 is a selective inhibitor of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs). This compound has garnered significant attention due to its potential to enhance the radiosensitivity of cancer cells, particularly in the treatment of glioblastoma and non-small cell lung cancer .
Métodos De Preparación
The synthesis of Rac-VX-984 involves several steps, including the preparation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in the public domain. it is known that the compound is synthesized through a series of organic reactions that involve the formation of specific bonds and functional groups .
Análisis De Reacciones Químicas
Rac-VX-984 undergoes various chemical reactions, primarily focusing on its interaction with DNA-PKcs. The compound inhibits the phosphorylation of DNA-PKcs substrates, which is a critical step in the non-homologous end joining (NHEJ) pathway of DNA repair. This inhibition leads to an accumulation of DNA double-strand breaks, thereby enhancing the cytotoxic effects of ionizing radiation and chemotherapeutic agents .
Aplicaciones Científicas De Investigación
Rac-VX-984 has been extensively studied for its potential applications in cancer therapy. It has shown promise in enhancing the efficacy of radiotherapy and chemotherapy by inhibiting the repair of DNA double-strand breaks in cancer cells. This compound has been tested in various preclinical models, including glioblastoma and non-small cell lung cancer, where it has demonstrated significant radiosensitizing effects . Additionally, this compound is being investigated for its potential use in combination with other DNA-damaging agents, such as doxorubicin, to improve treatment outcomes in breast and ovarian cancers .
Mecanismo De Acción
The primary mechanism of action of Rac-VX-984 involves the inhibition of DNA-PKcs, a key enzyme in the NHEJ pathway of DNA repair. By inhibiting DNA-PKcs, this compound prevents the repair of DNA double-strand breaks, leading to an accumulation of these lethal lesions in cancer cells. This inhibition enhances the cytotoxic effects of ionizing radiation and chemotherapeutic agents, thereby improving the overall efficacy of cancer treatments .
Comparación Con Compuestos Similares
Rac-VX-984 is unique in its selectivity for DNA-PKcs, which distinguishes it from other DNA repair inhibitors. Similar compounds include NU7441 and KU-0060648, which also target DNA-PKcs but may have different selectivity profiles and pharmacokinetic properties. This compound’s ability to cross the blood-brain barrier and its potent radiosensitizing effects make it a valuable candidate for the treatment of brain tumors, setting it apart from other inhibitors .
Propiedades
Fórmula molecular |
C23H23N7O |
|---|---|
Peso molecular |
415.5 g/mol |
Nombre IUPAC |
8-[1-[[6-(4,6-dideuterio-2-methylpyrimidin-5-yl)pyrimidin-4-yl]amino]propan-2-yl]-N-methylquinoline-4-carboxamide |
InChI |
InChI=1S/C23H23N7O/c1-14(17-5-4-6-18-19(23(31)24-3)7-8-25-22(17)18)10-28-21-9-20(29-13-30-21)16-11-26-15(2)27-12-16/h4-9,11-14H,10H2,1-3H3,(H,24,31)(H,28,29,30)/i11D,12D |
Clave InChI |
PEACIOGDEQRHFA-USUSYXOVSA-N |
SMILES isomérico |
[2H]C1=C(C(=NC(=N1)C)[2H])C2=CC(=NC=N2)NCC(C)C3=CC=CC4=C(C=CN=C43)C(=O)NC |
SMILES canónico |
CC1=NC=C(C=N1)C2=CC(=NC=N2)NCC(C)C3=CC=CC4=C(C=CN=C43)C(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-[4-[(3-Isothiocyanatophenyl)carbamothioylamino]butylcarbamothioylamino]phenyl] thiocyanate](/img/structure/B11935461.png)
![N-[[1-[5-(4-fluorophenyl)-2-methyl-1,3-thiazole-4-carbonyl]piperidin-2-yl]methyl]-1-benzofuran-4-carboxamide](/img/structure/B11935467.png)
![2-[[(3R)-3-(aminomethyl)-4-chloro-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]ethanol;hydrochloride](/img/structure/B11935478.png)


![4-[3-(Azidomethyl)phenyl]-4-hydroxy-2-oxobut-3-enoic acid](/img/structure/B11935491.png)
![2-[2-[[5,8-dihydroxy-4-[2-(2-hydroxyethylamino)ethylamino]-9,10-dioxoanthracen-1-yl]amino]ethylamino]ethyl (Z)-hexadec-9-enoate](/img/structure/B11935498.png)
![(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(12S,16R)-16-(1,1-difluoroethyl)-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B11935502.png)
![(1S,2S,4S,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-ol](/img/structure/B11935503.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (6aR,8aR,9R,10S,12aR,14bS)-10-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B11935511.png)
![(2R,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-chroman-4-one](/img/structure/B11935512.png)


